

electrochemical properties of substituted silicon phthalocyanines

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Compound of Interest

Compound Name: Silicon phthalocyanine

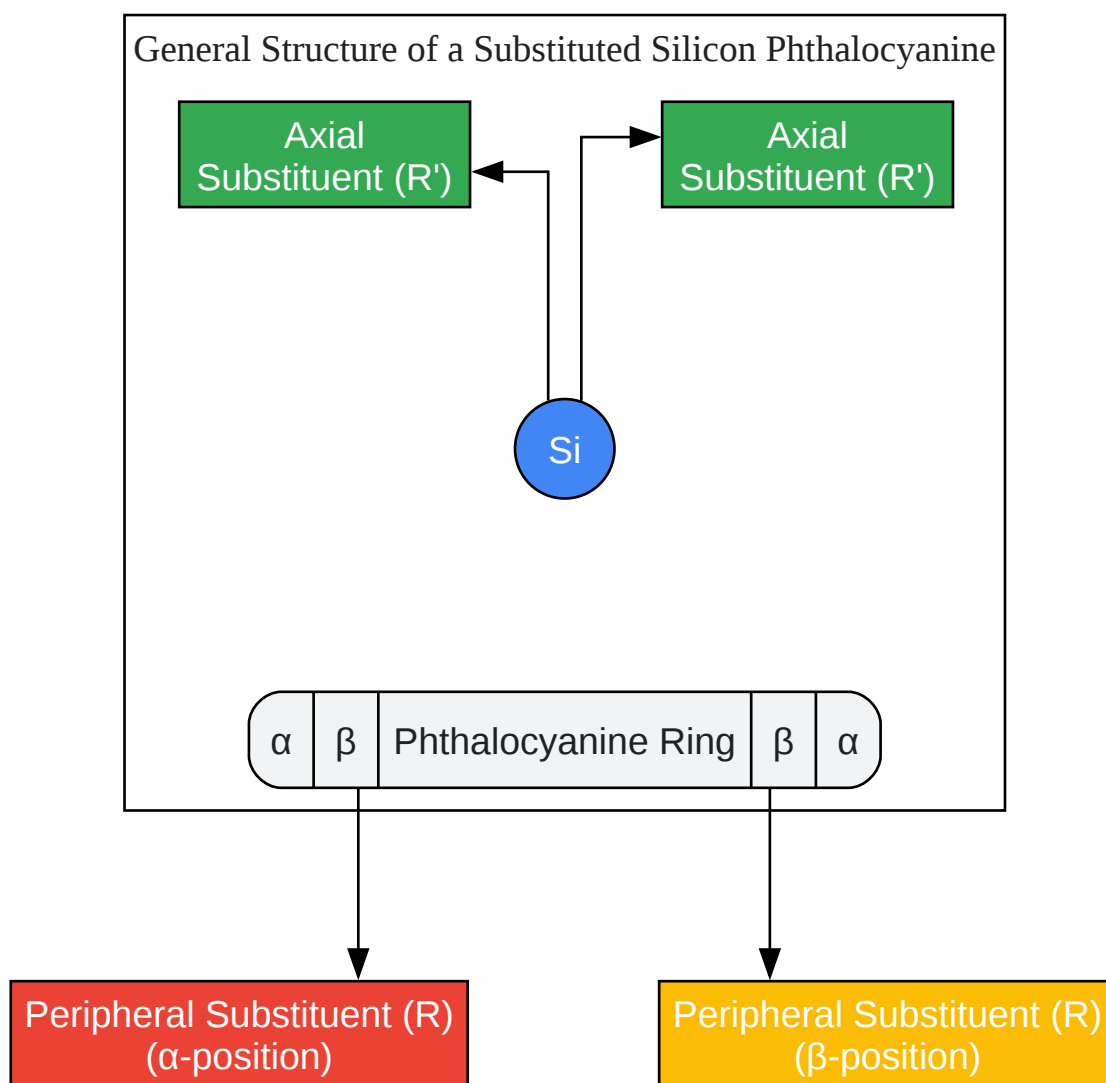
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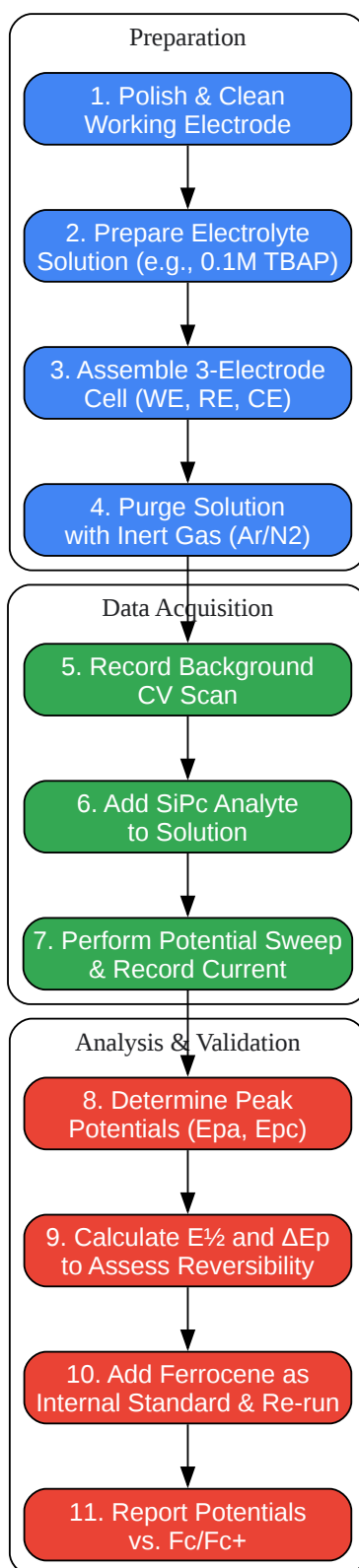
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Introduction: The Unique Position of Silicon Phthalocyanines

Phthalocyanines (Pcs) are synthetic analogues of porphyrins, characterized by an 18 π -electron aromatic system that imparts them with intense absorption in the far-red region of the electromagnetic spectrum and rich redox chemistry.[1][2] Unlike many other metallophthalocyanines, **silicon phthalocyanines** feature a stable, hexacoordinated Si(IV) center. This unique coordination geometry provides two axial positions, perpendicular to the plane of the macrocycle, which can be functionalized without significantly altering the core electronic structure.[1][3] This feature, combined with the potential for substitution at the peripheral α and β positions of the phthalocyanine ring, offers an exceptional degree of synthetic tailorability.[3]

This ability to precisely modify the molecular structure at distinct locations allows for the fine-tuning of solubility, aggregation behavior, and, most critically, the electronic properties that govern electron transfer processes.[1][4] These electrochemical properties are the bedrock of SiPc applications in photovoltaics, electrocatalysis, chemical sensors, and organic electronics.[5][6][7][8]





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